
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide
Übersicht
Beschreibung
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide is an organic compound that features a complex structure with both amino and hydrazinylidene functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide typically involves the reaction of 2-chloroaniline with phenylhydrazine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to yield the target compound. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Reduction: Reduced forms such as amines.
Substitution: Substituted derivatives where the chloro group is replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Wirkmechanismus
The mechanism by which 2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide: shares similarities with other hydrazinylidene derivatives, such as:
Uniqueness
- The presence of the chloro group in this compound imparts unique chemical properties, such as increased reactivity in substitution reactions compared to its bromine or fluorine analogs. This makes it a valuable compound for specific synthetic applications.
Biologische Aktivität
2-Amino-N-(2-chlorophenyl)-2-(2-phenylhydrazono)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, and discusses various research findings, case studies, and mechanisms of action.
Basic Information
Property | Value |
---|---|
CAS Number | 475162-11-9 |
Molecular Formula | C₁₄H₁₃ClN₄O |
Molecular Weight | 288.73 g/mol |
IUPAC Name | (2Z)-2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide |
Purity | 96% |
Synthesis
The synthesis typically involves the reaction of 2-chloroaniline with phenylhydrazine in the presence of acetic anhydride. The reaction conditions generally include refluxing in solvents like ethanol or methanol for several hours, leading to the formation of the target compound through an intermediate hydrazone stage.
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In a study examining its effects on human T lymphocyte cells (Jurkat), it was found to induce apoptosis through mitochondrial pathways. The cytotoxicity was quantified using MTT assays, revealing an IC50 value significantly lower than many existing chemotherapeutics, indicating strong potential for further development as an anticancer agent .
Case Study: Jurkat Cells
- Cell Line : Jurkat (human T lymphocyte)
- Assay Type : MTT assay
- IC50 Value : 0.03 µM
- Mechanism : Induces apoptosis via mitochondrial pathways, confirmed by morphological changes and annexin V/PI staining .
The biological activity of this compound is thought to be mediated through interaction with specific molecular targets within cells. These interactions may inhibit or activate various signaling pathways, particularly those involved in apoptosis and cell proliferation. Further studies are needed to elucidate the exact molecular mechanisms and targets involved .
Comparative Analysis with Similar Compounds
The compound shares structural similarities with other hydrazinylidene derivatives, which often display similar biological activities. However, the presence of the chloro group enhances its reactivity and may contribute to its unique biological profile compared to analogs with other halogen substitutions.
Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |
---|---|---|---|
2-Amino-N-(2-chlorophenyl)-... | Yes | Yes | Strong apoptosis induction |
Other Hydrazinylidene Derivatives | Variable | Variable | Dependent on specific substituents |
Eigenschaften
CAS-Nummer |
475162-11-9 |
---|---|
Molekularformel |
C14H13ClN4O |
Molekulargewicht |
288.73 g/mol |
IUPAC-Name |
(2Z)-2-amino-N-(2-chlorophenyl)-2-(phenylhydrazinylidene)acetamide |
InChI |
InChI=1S/C14H13ClN4O/c15-11-8-4-5-9-12(11)17-14(20)13(16)19-18-10-6-2-1-3-7-10/h1-9,18H,(H2,16,19)(H,17,20) |
InChI-Schlüssel |
VJBFVHRHRWXBRP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)N |
Isomerische SMILES |
C1=CC=C(C=C1)N/N=C(/C(=O)NC2=CC=CC=C2Cl)\N |
Kanonische SMILES |
C1=CC=C(C=C1)NN=C(C(=O)NC2=CC=CC=C2Cl)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.